3-(1,3-Dioxan-2-Yl)Propiophenone

Description

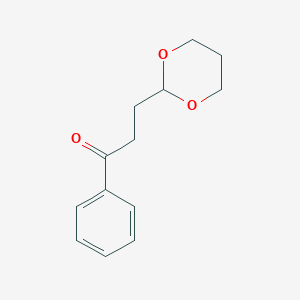

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(11-5-2-1-3-6-11)7-8-13-15-9-4-10-16-13/h1-3,5-6,13H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMLPRAKMUDLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570021 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167644-49-7 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Stability and Manipulation of Propiophenone 1,3-Dioxane Acetals

Executive Summary

This guide addresses the stability profile, synthesis, and hydrolytic kinetics of 1,3-dioxane acetals derived from propiophenone (

Key Takeaway: Unlike aliphatic aldehyde acetals, propiophenone 1,3-dioxanes are kinetically less stable toward acid hydrolysis than their five-membered (1,3-dioxolane) counterparts. This "Ketone Anomaly" must be accounted for when designing multi-step syntheses involving acidic workups.

Mechanistic Foundations: The Stability Paradox

To manipulate these protecting groups effectively, one must understand the thermodynamic and kinetic forces at play. The hydrolysis of propiophenone 1,3-dioxane follows an A1 mechanism (acid-catalyzed, unimolecular rate-determining step).

The Role of the Phenyl Ring

The propiophenone moiety possesses a phenyl ring directly conjugated to the acetal carbon. Upon protonation and ring opening, the resulting intermediate is a tertiary oxocarbenium ion.

-

Electronic Effect: The phenyl ring stabilizes this cation via resonance, significantly lowering the activation energy (

) for hydrolysis compared to aliphatic analogs. -

Steric Effect: The ethyl group of propiophenone introduces moderate steric bulk (compared to the methyl in acetophenone). While this makes formation slightly more sluggish, it can accelerate hydrolysis by relieving ground-state steric compression (B-strain) upon conversion from

(tetrahedral) to

Ring Size: Dioxane (6) vs. Dioxolane (5)

A critical distinction exists between aldehyde and ketone protection:

-

Aldehydes: 1,3-Dioxanes are more stable than 1,3-dioxolanes.

-

Ketones (Propiophenone): 1,3-Dioxanes are less stable than 1,3-dioxolanes.

Reasoning: The six-membered dioxane ring exists in a chair conformation.[1] The gem-disubstitution (Phenyl and Ethyl groups) at the 2-position creates significant 1,3-diaxial interactions. Ring opening relieves this steric strain. The five-membered dioxolane ring, being more planar and flexible, suffers less from these specific diaxial penalties, making the ground state relatively more stable toward ring opening [1, 2].

Visualization: Hydrolysis Pathway

The following diagram illustrates the A1 hydrolysis mechanism and the resonance stabilization that drives the reaction.

Figure 1: Acid-catalyzed hydrolysis pathway of propiophenone 1,3-dioxane. Note the Rate Determining Step (RDS) is the formation of the resonance-stabilized cation.[2]

Stability Profile & Solvent Compatibility

The following data summarizes the stability of propiophenone 1,3-dioxane under standard synthetic conditions.

Table 1: Relative Hydrolytic Stability

| Condition | Stability Rating | Observations |

| Aq. Acid (pH < 1) | Very Low | Rapid hydrolysis (< 30 min). Phenyl group accelerates cleavage. |

| Aq. Acid (pH 4-5) | Low | Slow hydrolysis over 4-6 hours. Requires buffering for sensitive substrates. |

| Lewis Acids (Anhydrous) | Moderate | Stable to mild Lewis acids ( |

| Base (NaOH/KOH) | High | Completely stable. No mechanism for nucleophilic attack at acetal carbon. |

| Reducing Agents | High | Stable to |

| Oxidizing Agents | Moderate | Stable to Jones reagent; sensitive to hydride abstraction oxidants (e.g., CAN). |

Table 2: Protecting Group Comparison for Propiophenone

| Protecting Group | Formation Difficulty | Acid Stability | Removal Conditions |

| 1,3-Dioxane | Moderate (Dean-Stark) | Low/Moderate | 1M HCl / THF, RT |

| 1,3-Dioxolane | Moderate | Moderate/High | 3M HCl / Heat |

| Dimethyl Acetal | Difficult | Very Low | Dilute acid, RT |

Experimental Protocols

Synthesis of Propiophenone 1,3-Dioxane (Dean-Stark Method)

A robust, scalable protocol utilizing azeotropic water removal.

Reagents:

-

Propiophenone (13.4 g, 100 mmol)

-

1,3-Propanediol (11.4 g, 150 mmol, 1.5 eq)

-

p-Toluenesulfonic acid monohydrate (pTSA) (0.95 g, 5 mmol, 5 mol%)

-

Toluene (150 mL)

Procedure:

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add propiophenone, 1,3-propanediol, pTSA, and toluene to the flask.

-

Reflux: Heat the mixture to vigorous reflux (

bath). Ensure toluene is condensing and returning to the flask while water collects in the trap. -

Monitoring: Reflux for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The disappearance of the ketone peak is critical.

-

Workup: Cool to Room Temperature (RT). Wash the organic layer with sat.

( -

Purification: Dry over

, filter, and concentrate in vacuo. Purify via vacuum distillation or flash chromatography (basic alumina is preferred over silica to prevent acid-catalyzed reversion on the column).

Controlled Hydrolysis (Deprotection)

Standard method for recovering the ketone.

Reagents:

-

Propiophenone 1,3-dioxane (10 mmol)

-

Tetrahydrofuran (THF) (20 mL)

-

1M HCl (aqueous) (10 mL)

Procedure:

-

Dissolve the acetal in THF.

-

Add 1M HCl in one portion.

-

Stir at RT.[1][3] Monitor by TLC.[3][4][5]

-

Note: Due to the phenyl group, this reaction is often complete within 1 hour.

-

-

Neutralize with sat.

prior to extraction with Ethyl Acetate.

Strategic Decision Workflow

Use the following logic flow to determine if the 1,3-dioxane is the correct protecting group for your specific propiophenone derivative.

Figure 2: Decision matrix for selecting acetal protecting groups based on downstream reaction conditions.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[6]

-

Cordes, E. H.; Bull, H. G. "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews, 1974 , 74(5), 581–603.[7]

- Showler, A. J.; Darley, P. A. "Kinetics of the Acid-Catalysed Hydrolysis of Some Cyclic Acetals and Ketals." Chemical Reviews, 1967, 67(5), 427–440.

-

Satchell, D. P. N.; Satchell, R. S. "Kinetics and mechanism of the hydrolysis of acetals." Chemical Society Reviews, 1990 , 19, 55-81.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profile and Handling of 3-(1,3-Dioxan-2-yl)propiophenone

[1]

CAS Number: 167644-49-7 Molecular Formula: C₁₃H₁₆O₃ Molecular Weight: 220.26 g/mol Synonyms: 1-Phenyl-3-(1,3-dioxan-2-yl)propan-1-one; 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one.[1]

Executive Summary

3-(1,3-Dioxan-2-yl)propiophenone is a critical bifunctional intermediate in organic synthesis, featuring a reactive ketone moiety and a masked aldehyde (protected as a 1,3-dioxane acetal).[1] Its utility in the synthesis of pharmaceutical agents—particularly receptor ligands and antihistamine precursors—relies heavily on precise solubility control.[1]

This guide addresses the lack of standardized solubility data in public repositories by deriving a predictive solubility model based on structural pharmacophores and validating it with standardized experimental protocols . The solubility behavior of this molecule is governed by the competition between its lipophilic phenyl ring/dioxane backbone and the polar carbonyl group.[1]

Physicochemical Analysis & Solubility Mechanism

To predict solvent compatibility, we must deconstruct the molecule into its solvating domains.[1] The solubility of 3-(1,3-Dioxan-2-yl)propiophenone is not monolithic; it is a vector sum of three distinct interactions:

-

The Phenyl Ring (Lipophilic Anchor): Provides strong

- -

The 1,3-Dioxane Ring (Acetal): A cyclic ether that exhibits moderate polarity.[1] It acts as a hydrogen bond acceptor but lacks hydrogen bond donors, making it highly soluble in aprotic polar solvents (THF, EtOAc).[1]

-

The Ketone (Carbonyl): A polar dipole that enhances solubility in alcohols and esters but is insufficient to render the molecule water-soluble due to the high carbon-to-oxygen ratio (13:3).

Predicted Solubility Profile

Based on calculated LogP (~1.5–2.[1]5) and structural analogy to acetal-protected dicarbonyls.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dipole-dipole interactions and dispersion forces match the molecule's core.[1] Ideal for reaction media.[1] |

| Esters | Ethyl Acetate (EtOAc) | High (>50 mg/mL) | The dioxane and ketone oxygens accept H-bonds from trace water/impurities, but primarily solvate via dipole interactions.[1] Preferred for purification.[1] |

| Ethers | THF, Diethyl Ether, MTBE | High (>50 mg/mL) | "Like dissolves like" principle applies strongly here; the dioxane ring is structurally homologous to THF.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate-High | |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Soluble due to H-bonding with carbonyl/ether oxygens.[1] Caution: Potential for transacetalization in the presence of acid catalysts.[1] |

| Aliphatic Hydrocarbons | Hexanes, Cyclohexane, Heptane | Low (<10 mg/mL) | The polar carbonyl and dioxane oxygens create a miscibility gap.[1] Used as an antisolvent for crystallization. |

| Water | Water | Insoluble | The hydrophobic phenyl and propyl backbone overwhelms the polar groups. |

Experimental Protocols for Solubility Determination

Protocol A: Visual Solubility Screening (Tier 1)

Use this for rapid solvent selection during reaction optimization.[1]

-

Preparation: Weigh 10 mg of 3-(1,3-Dioxan-2-yl)propiophenone into a 4 mL clear glass vial.

-

Aliquot Addition: Add the solvent in 100

L increments at room temperature (25°C). -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Thermal Stress: If insoluble, heat to 50°C (or boiling point) to check for temperature-dependent solubility (critical for recrystallization).

Protocol B: Quantitative Saturation via HPLC (Tier 2)

Use this for formulation or precise yield calculations.[1]

-

Saturation: Add excess solid to 2 mL of solvent in a sealed vial. Stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45

m PTFE syringe filter (Nylon filters may absorb the compound).[1] -

Dilution: Dilute the filtrate 100-fold with Acetonitrile.

-

Quantification: Analyze via HPLC-UV (254 nm) against a standard curve.

-

Column: C18 (e.g., Agilent Zorbax), 150 x 4.6 mm.[1]

-

Mobile Phase: 60:40 Acetonitrile:Water (Isocratic).

-

Workflow Visualization

Figure 1: Solubility Screening & Solvent Selection Workflow

This diagram outlines the decision logic for selecting a solvent based on the intended application (Synthesis vs. Purification).[1]

Caption: Decision matrix for solvent selection. Note the critical exclusion of alcohols during acidic reactions to preserve the acetal group.[1]

Critical Handling & Stability Considerations

Acetal Sensitivity (The "Achilles' Heel")

The 1,3-dioxane moiety is an acetal.[1] While stable to bases (NaOH, KOH) and nucleophiles (Grignard reagents, hydrides), it is labile to aqueous acids .[1]

-

Risk: Exposure to dilute HCl or acetic acid in the presence of water will hydrolyze the dioxane back to the aldehyde/diol.[1]

-

Mitigation: If an acidic workup is required, keep the temperature low (0°C) and minimize contact time, or buffer the aqueous phase to pH > 4.[1]

Chromatography Guidelines

For purification, this compound exhibits "intermediate" polarity.[1]

References

-

National Center for Biotechnology Information (PubChem). (n.d.).[1] Compound Summary for CID 24727877 (Related Derivative Structure Analysis). Retrieved from [Link][1][2]

-

MDPI Pharmaceuticals. (2018).[1] Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (Provides experimental details on purification of homologous dioxane-propiophenones). Retrieved from [Link][1]

-

Thieme Connect. (n.d.).[1] Product Class 8: 1,3-Dioxanes - Synthesis and Stability. Retrieved from [Link][1]

An In-depth Technical Guide to 3-(1,3-Dioxan-2-yl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(1,3-Dioxan-2-yl)propiophenone, a versatile chemical intermediate. We will delve into its chemical and physical properties, likely synthetic routes, spectroscopic signature, and its potential applications in organic synthesis, particularly in the development of novel pharmaceutical agents.

Core Compound Identity

Molecular Formula: C₁₃H₁₆O₃[1][2][3]

Molecular Weight: 220.26 g/mol [1][2][3]

CAS Number: 167644-49-7[1]

Chemical Name: 1-Phenyl-3-(1,3-dioxan-2-yl)propan-1-one

Synonyms: 3-(1,3-Dioxan-2-yl)propiophenone[1]

Structural Representation

Caption: 2D Chemical Structure of 3-(1,3-Dioxan-2-yl)propiophenone

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 220.26 g/mol | [1][2][3] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][2][3] |

| Boiling Point | 340.6 ± 17.0 °C (Predicted) | [1] |

| Density | 1.090 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid or solid | Inferred from similar compounds |

| Solubility | Insoluble in water, soluble in organic solvents like methanol, ethanol, ether, and benzene | [4] |

Synthesis and Mechanistic Insights

The primary and most logical synthetic route to 3-(1,3-Dioxan-2-yl)propiophenone is the acid-catalyzed acetalization of a suitable propiophenone precursor. This reaction serves to protect the aldehyde functionality, which is in equilibrium with its enol form, allowing for selective reactions at other parts of the molecule.

A likely precursor for this synthesis is 3-oxopropiophenone (benzoylacetaldehyde), which is then reacted with 1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH). The reaction proceeds via a hemiacetal intermediate, which then undergoes intramolecular cyclization to form the stable 1,3-dioxane ring.

A detailed, analogous experimental protocol for the synthesis of a similar compound, 2-(trans-2-Ethyl-2-phenyl-1,3-dioxan-4-yl)ethanol, involves the acetalization of propiophenone with pentane-1,3,5-triol.[3] This procedure can be adapted for the synthesis of 3-(1,3-Dioxan-2-yl)propiophenone.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-(1,3-Dioxan-2-yl)propiophenone.

Spectroscopic Profile (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons (C₆H₅): Multiplets in the range of δ 7.2-8.0 ppm.

-

Acetal Proton (O-CH-O): A triplet around δ 4.5-5.0 ppm.

-

Methylene Protons adjacent to Carbonyl (C(O)-CH₂): A triplet around δ 3.0-3.3 ppm.

-

Methylene Protons adjacent to Acetal (CH-CH₂): A triplet around δ 2.0-2.3 ppm.

-

Dioxane Methylene Protons (O-CH₂-CH₂): A multiplet around δ 1.3-2.1 ppm.

-

Dioxane Methylene Protons (O-CH₂-C): Multiplets around δ 3.7-4.2 ppm.

¹³C NMR (Carbon Nuclear Magnetic Resonance)

-

Carbonyl Carbon (C=O): A signal in the range of δ 195-205 ppm.

-

Aromatic Carbons: Signals between δ 125-140 ppm.

-

Acetal Carbon (O-CH-O): A signal around δ 100-105 ppm.

-

Methylene Carbon adjacent to Carbonyl: A signal around δ 40-45 ppm.

-

Methylene Carbon adjacent to Acetal: A signal around δ 30-35 ppm.

-

Dioxane Methylene Carbons (O-CH₂): Signals around δ 60-70 ppm.

-

Dioxane Methylene Carbon (C-CH₂-C): A signal around δ 25-30 ppm.

IR (Infrared) Spectroscopy

-

C=O Stretch (Ketone): A strong absorption band around 1685 cm⁻¹.

-

C-O Stretch (Acetal): Strong absorption bands in the region of 1050-1150 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry)

-

Molecular Ion (M⁺): A peak at m/z = 220.

-

Major Fragmentation Patterns: Expect fragmentation corresponding to the loss of the dioxane group, the ethyl ketone side chain, and characteristic cleavages of the aromatic ring. A prominent peak at m/z = 105 corresponding to the benzoyl cation (C₆H₅CO⁺) is anticipated.

Reactivity and Applications in Synthesis

3-(1,3-Dioxan-2-yl)propiophenone is a valuable intermediate in organic synthesis due to the presence of three key functional groups: the ketone, the protected aldehyde (as a dioxane), and the aromatic ring.

The primary utility of the 1,3-dioxane group is as a protecting group for the aldehyde functionality. This allows for selective reactions to be carried out on the ketone or the aromatic ring without interference from the more reactive aldehyde. The dioxane is stable to basic and nucleophilic conditions but can be readily removed under acidic conditions to regenerate the aldehyde for further transformations.

The ketone functionality can undergo a variety of reactions, including reduction to a secondary alcohol, reductive amination, and alpha-halogenation.

The aromatic ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, although the propiophenone group is deactivating.

A key application for structurally similar compounds is in palladium-catalyzed cross-coupling reactions, where a halogenated version of the molecule can be used to introduce a wide variety of substituents onto the aromatic ring.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-(1,3-Dioxan-2-yl)propiophenone is not widely available. Therefore, safety precautions should be based on the known hazards of its parent compound, propiophenone, and general principles for handling acetals.

-

Hazards: Propiophenone is a combustible liquid and may cause eye irritation.[5][6] It is advisable to handle 3-(1,3-Dioxan-2-yl)propiophenone with similar precautions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

PubChem. 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. National Center for Biotechnology Information. Available from: [Link]

-

Thoreauchem. 3-(1,3-Dioxan-2-Yl)Propiophenone. Available from: [Link]

-

Schremmer, D., et al. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals2021 , 14(2), 103. Available from: [Link]

-

PrepChem.com. Preparation of propiophenone. Available from: [Link]

-

Chemistry Stack Exchange. Identify products of Propiophenone using nmr. Available from: [Link]

-

Wikipedia. Propiophenone. Available from: [Link]

Sources

- 1. 3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | 167644-49-7 [amp.chemicalbook.com]

- 2. 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone | C13H14F2O3 | CID 24727859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Propiophenone - Wikipedia [en.wikipedia.org]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

Reactivity profile of phenyl-substituted acetal ketones

An In-depth Technical Guide to the Reactivity Profile of Phenyl-Substituted Acetal Ketones

Abstract

Phenyl-substituted acetal ketones are a versatile class of organic compounds characterized by the presence of a ketone, an acetal, and a phenyl group within the same molecule. This unique trifunctional arrangement gives rise to a rich and nuanced reactivity profile, making them valuable intermediates in synthetic organic chemistry, particularly in the fields of natural product synthesis and drug development. This guide provides a detailed exploration of the core reactivity principles governing these molecules. We will dissect the reactivity at each functional center—the acetal, the ketone, and the alpha-carbon—while paying special attention to the electronic and steric interplay dictated by the phenyl substituent. The narrative emphasizes the mechanistic underpinnings of these transformations, provides field-proven experimental protocols, and illustrates key pathways with clear diagrams to offer researchers a comprehensive and actionable understanding of this important molecular scaffold.

Introduction: Structural and Electronic Landscape

A phenyl-substituted acetal ketone, at its core, is a molecule containing a keto-group (C=O) where the α- or β-carbon is also the central carbon of an acetal or ketal group, and a phenyl ring is attached to the scaffold. A common structural motif is the α-keto acetal, such as 1,1-dimethoxy-1-phenylacetone.

The reactivity of these molecules is not merely the sum of their individual functional groups. Instead, it is a product of their mutual electronic and steric influence:

-

The Acetal Group : Stable under neutral and basic conditions, it serves as an excellent protecting group for a carbonyl functionality.[1][2] However, it is labile under acidic conditions, readily hydrolyzing to reveal the parent carbonyl.[3]

-

The Ketone Group : This group is susceptible to nucleophilic attack at the carbonyl carbon and can be deprotonated at the adjacent α-carbon to form a nucleophilic enolate.[4][5]

-

The Phenyl Group : Its aromatic system can influence the reactivity of the other groups through inductive and resonance effects. The electron density of the ring itself can also be targeted in electrophilic aromatic substitution reactions.

This guide will systematically explore the key transformations, beginning with the most synthetically pertinent reaction: the selective deprotection of the acetal.

Reactivity at the Acetal Center: Acid-Catalyzed Hydrolysis

The defining reaction of the acetal functionality is its hydrolysis to the corresponding carbonyl compound under aqueous acidic conditions.[6] This transformation is a cornerstone of its use as a protecting group.[7] The reaction is reversible, and driving it to completion typically involves using a large excess of water.[8][9]

Mechanism of Hydrolysis

The hydrolysis proceeds through a well-established, multi-step mechanism involving a critical resonance-stabilized oxocarbenium ion intermediate.[1][3] The formation of this intermediate is generally considered the rate-determining step.[3]

The key steps are:

-

Protonation : One of the acetal oxygen atoms is protonated by an acid catalyst, converting the alkoxy group into a good leaving group (an alcohol).[7]

-

Elimination & Oxocarbenium Ion Formation : The protonated alkoxy group departs, and the adjacent oxygen atom uses a lone pair to form a π-bond, resulting in a resonance-stabilized oxocarbenium ion.[8][10]

-

Nucleophilic Attack by Water : A water molecule attacks the electrophilic carbon of the oxocarbenium ion.[6]

-

Deprotonation : The resulting protonated hemiacetal loses a proton to yield a neutral hemiacetal.

-

Repeat for Hemiacetal : The hemiacetal undergoes a similar sequence of protonation, water elimination, and deprotonation to yield the final ketone product.[1]

Diagram: Mechanism of Acid-Catalyzed Acetal Hydrolysis

Caption: Acid-catalyzed hydrolysis proceeds via a key oxocarbenium ion.

Influence of the Phenyl Group

The electronic nature of the phenyl group and its substituents plays a crucial role in the rate of hydrolysis.

-

Electron-Donating Groups (EDGs) on the phenyl ring (e.g., -OCH₃, -CH₃) stabilize the positive charge of the oxocarbenium ion intermediate through resonance or induction. This stabilization lowers the activation energy of the rate-determining step, thus accelerating the hydrolysis reaction.[3]

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃) destabilize the cationic intermediate, which slows down the rate of hydrolysis.

This predictable electronic influence allows for the fine-tuning of protecting group lability, a key consideration in complex multi-step syntheses.

Reactivity at the Ketone Center

The ketone functionality offers two primary sites for reaction: the electrophilic carbonyl carbon and the potentially acidic α-carbon.

Nucleophilic Addition to the Carbonyl

Like simple ketones, the carbonyl carbon of phenyl-substituted acetal ketones is electrophilic and can be attacked by various nucleophiles. Common reactions include reduction with hydrides (e.g., NaBH₄) to form secondary alcohols or addition of organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.

A key synthetic consideration is chemoselectivity. Since the acetal is stable to basic and nucleophilic conditions, these transformations can be performed selectively at the ketone center without affecting the acetal.[1][11] For instance, the ketone can be reduced in the presence of an ester if the more reactive aldehyde/ketone is first protected as an acetal.[7]

Reactions at the α-Carbon via Enolate Formation

The protons on the carbon adjacent to the ketone (the α-protons) are acidic and can be removed by a suitable base to form a resonance-stabilized enolate anion.[4][12] This enolate is a powerful carbon nucleophile, enabling a wide range of C-C bond-forming reactions.[13]

Diagram: Base-Catalyzed Enolate Formation

Caption: Deprotonation of the α-carbon yields a resonance-stabilized enolate.

The resulting enolate can react with various electrophiles:

-

Alkylation : Reaction with alkyl halides (R-X) to form a new C-C bond.

-

Aldol Reaction : Addition to other aldehydes or ketones.

-

Acylation : Reaction with acyl chlorides or anhydrides.

The presence of the bulky phenyl-acetal moiety can introduce significant steric hindrance, potentially influencing the stereochemical outcome of enolate reactions. The choice of base is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure rapid and complete enolate formation.[12]

Experimental Protocols

The following protocols are representative examples of key transformations involving phenyl-substituted acetal ketones. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Acid-Catalyzed Deprotection of a Dimethoxy Acetal

This protocol describes the general procedure for the hydrolysis of a dimethyl acetal to its corresponding ketone using a catalytic amount of acid.[14]

Materials:

-

Phenyl-substituted acetal ketone (1.0 eq)

-

Acetone or Tetrahydrofuran (THF) (as solvent)

-

1 M Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane (for extraction)

Procedure:

-

Dissolution : Dissolve the acetal substrate in acetone or THF (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition : Add the acid catalyst (e.g., 1 M HCl) dropwise to the stirring solution at room temperature.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from minutes to several hours depending on the substrate's stability.

-

Quenching : Once the reaction is complete, carefully quench the acid by adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Washing : Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by flash column chromatography if necessary.

Self-Validation Insights:

-

Control : A parallel reaction without acid should show no conversion, confirming the catalytic role of the acid.

-

TLC Analysis : The product ketone should have a different Rf value than the starting acetal, typically being more polar. Co-spotting with an authentic sample of the expected product confirms its identity.

-

Spectroscopic Confirmation : The appearance of a strong C=O stretch in the IR spectrum (approx. 1680-1720 cm⁻¹) and the disappearance of the acetal methoxy signals in the ¹H NMR spectrum validate the transformation.[15]

Protocol: α-Alkylation via Enolate Formation

This protocol outlines a general procedure for the deprotonation of an α-keto acetal followed by trapping the resulting enolate with an alkyl halide.

Materials:

-

Phenyl-substituted acetal ketone (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (1.1 eq)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate or Diethyl ether

Procedure:

-

Setup : Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Substrate Solution : Dissolve the acetal ketone in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation : Slowly add the LDA solution dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Alkylation : Add the alkyl halide dropwise to the enolate solution. Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.

-

Monitoring : Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, less polar spot.

-

Quenching : Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Workup : Extract the aqueous layer with ethyl acetate or ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification : Purify the crude product by flash column chromatography.

Self-Validation Insights:

-

Anhydrous Conditions : The reaction must be performed under strictly anhydrous and inert conditions, as LDA is highly reactive with water and oxygen.

-

Temperature Control : Maintaining a low temperature (-78 °C) during enolate formation is crucial to prevent side reactions.

-

Mass Confirmation : The mass spectrum of the product should show a molecular ion corresponding to the starting material plus the mass of the added alkyl group minus a hydrogen atom. ¹H NMR will show new signals corresponding to the added alkyl group.

Data Presentation

The reactivity of these compounds is highly dependent on the specific substituents and reaction conditions. The following table illustrates hypothetical comparative data for the acid-catalyzed hydrolysis of a para-substituted phenyl acetal ketone, demonstrating the electronic effects discussed previously.

| Entry | Phenyl Substituent (para-) | Catalyst (0.1 eq) | Time (h) | Yield (%) |

| 1 | -OCH₃ | p-TsOH | 0.5 | >95 |

| 2 | -H | p-TsOH | 2.0 | 92 |

| 3 | -Cl | p-TsOH | 5.5 | 88 |

| 4 | -NO₂ | p-TsOH | >24 | 45 |

This table is illustrative. Actual results will vary based on the specific substrate and conditions.

Conclusion

Phenyl-substituted acetal ketones are bifunctional molecules whose reactivity is governed by a delicate interplay of electronic and steric factors. The acetal provides a robust, base-stable protecting group that can be selectively removed under acidic conditions, with the rate of removal tunable via the electronic properties of the phenyl ring. The ketone moiety allows for classic carbonyl chemistry, including nucleophilic additions and, most importantly, the formation of α-enolates for carbon-carbon bond construction. A thorough understanding of these reactivity principles, coupled with robust experimental design, enables chemists to leverage this versatile scaffold for the efficient construction of complex molecular architectures relevant to research, drug discovery, and materials science.

References

-

Title: Well-established mechanism of the hydrolysis of acetals and ketals. Source: ResearchGate URL: [Link]

-

Title: Acetal synthesis by acetalization or ring closure Source: Organic Chemistry Portal URL: [Link]

-

Title: Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL: [Link]

-

Title: Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 Source: MDPI URL: [Link]

-

Title: 19.10 Nucleophilic Addition of Alcohols: Acetal Formation Source: NC State University Libraries URL: [Link]

-

Title: Lecture 9: Acetals Source: Imperial College London URL: [Link]

-

Title: Enolates - Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link]

-

Title: Nucleophilic Addition of Alcohols: Acetal Formation Source: Organic Chemistry Class Notes URL: [Link]

-

Title: Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone Source: Organic Chemistry Portal URL: [Link]

-

Title: Formation and Reactions of Acetals Source: Chemistry Steps URL: [Link]

-

Title: Acetal Hydrolysis Mechanism Source: Chemistry Steps URL: [Link]

-

Title: 10.4: Acetals and Ketals Source: Chemistry LibreTexts URL: [Link]

-

Title: Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate Source: MDPI URL: [Link]

-

Title: A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate Source: ResearchGate URL: [Link]

-

Title: Acetals Formation and Hydrolysis Source: Organic Chemistry Tutor URL: [Link]

-

Title: Enolate Source: Wikipedia URL: [Link]

-

Title: Enolate Explained: Definition, Examples, Practice & Video Lessons Source: Pearson URL: [Link]

-

Title: Efficient Preparation of α-Ketoacetals Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Reactivity of Aldehydes & Ketones Source: Chemistry LibreTexts URL: [Link]

-

Title: 19.14: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. contents.kocw.or.kr [contents.kocw.or.kr]

- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 8. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Enolate - Wikipedia [en.wikipedia.org]

- 13. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Propiophenone Acetals

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of propiophenone acetals, versatile building blocks that offer a unique entry into a diverse array of substituted propiophenone derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for key coupling reactions, and present data to guide researchers in applying these methods to their own synthetic challenges, particularly in the realm of pharmaceutical and materials science.[4][5][6]

Introduction: The Strategic Advantage of Propiophenone Acetals in Cross-Coupling

Propiophenone and its derivatives are prevalent structural motifs in a wide range of biologically active molecules and functional materials.[7][8] Traditional methods for their synthesis often involve multi-step sequences or harsh reaction conditions.[9] The use of propiophenone acetals as coupling partners in palladium-catalyzed reactions presents a compelling alternative. The acetal moiety serves as a robust protecting group for the carbonyl functionality, preventing undesired side reactions such as self-condensation or reactions with organometallic reagents. More importantly, under specific catalytic conditions, the C-O bond of the acetal can be activated, or the acetal can serve as a precursor to a reactive enol ether, thereby enabling a variety of cross-coupling transformations.[10][11][12] This approach allows for the late-stage functionalization of the propiophenone scaffold, a highly desirable strategy in drug discovery and development.[1][4]

This guide will focus on three major classes of palladium-catalyzed cross-coupling reactions applicable to propiophenone acetals:

-

α-Arylation (a variant of the Buchwald-Hartwig reaction) : For the synthesis of α-aryl propiophenones.

-

Heck-type Coupling of in situ generated Enol Ethers : For the synthesis of α-vinyl propiophenones.

-

Sonogashira-type Coupling of in situ generated Enol Ethers : For the synthesis of α-alkynyl propiophenones.

Mechanistic Principles: Activating the Acetal for Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle. While the specifics can vary depending on the reaction type, the fundamental steps of oxidative addition, transmetalation (or a related step), and reductive elimination are conserved.[13][14] The key to employing propiophenone acetals in these reactions lies in their conversion to a reactive intermediate that can enter the palladium catalytic cycle. This is typically achieved through two primary pathways:

-

Direct C-O Bond Activation : Although challenging, with the appropriate ligand and palladium catalyst, direct oxidative addition of the palladium(0) into one of the C-O bonds of the acetal can be induced. This is more common with strained cyclic acetals or under specific activating conditions.[10][11][12]

-

In situ Generation of an Enol Ether : A more common and versatile approach involves the in situ conversion of the propiophenone acetal to its corresponding enol ether. This can be facilitated by the base present in the reaction mixture. The resulting electron-rich enol ether can then participate in Heck-type or Sonogashira-type couplings.[15][16][17]

The Catalytic Cycle for α-Arylation

The α-arylation of ketones, a reaction closely related to the Buchwald-Hartwig amination, provides a direct route to α-aryl carbonyl compounds.[18][19][20] When applied to a propiophenone acetal, the reaction likely proceeds through the in situ formation of a palladium enolate.

Figure 1: Catalytic Cycle for α-Arylation of Propiophenone Acetal.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reactions.

Synthesis of Propiophenone Dimethyl Acetal

This is a representative procedure for the preparation of the starting material.

| Reagent/Material | Amount | Molar Equiv. |

| Propiophenone | 13.4 g (100 mmol) | 1.0 |

| Trimethyl orthoformate | 15.9 g (150 mmol) | 1.5 |

| Methanol (anhydrous) | 100 mL | - |

| p-Toluenesulfonic acid | 190 mg (1 mmol) | 0.01 |

Procedure:

-

To a solution of propiophenone in anhydrous methanol, add trimethyl orthoformate and p-toluenesulfonic acid.

-

Stir the mixture at room temperature for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the bubbling ceases.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield propiophenone dimethyl acetal.

Protocol for Palladium-Catalyzed α-Arylation

This protocol is adapted from established methods for the α-arylation of ketones.[18][19][21]

| Reagent/Material | Amount (for 1 mmol scale) | Molar Equiv. |

| Propiophenone dimethyl acetal | 180 mg (1 mmol) | 1.0 |

| Aryl bromide | 1.2 mmol | 1.2 |

| Pd(OAc)₂ | 4.5 mg (0.02 mmol) | 0.02 |

| SPhos | 16.4 mg (0.04 mmol) | 0.04 |

| NaOt-Bu | 134 mg (1.4 mmol) | 1.4 |

| Toluene (anhydrous) | 5 mL | - |

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine Pd(OAc)₂, SPhos, and NaOt-Bu.

-

Add the aryl bromide and propiophenone dimethyl acetal.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

To hydrolyze the acetal, dissolve the crude product in a mixture of THF and 1 M HCl (4:1 v/v) and stir at room temperature for 2-4 hours.

-

Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Purify the crude α-aryl propiophenone by column chromatography on silica gel.

Figure 2: Experimental workflow for α-arylation.

Protocol for Heck-Type Coupling of Propiophenone Acetal

This protocol leverages the in situ formation of an enol ether from the acetal, followed by a Heck reaction.[15][16][17][22]

| Reagent/Material | Amount (for 1 mmol scale) | Molar Equiv. |

| Propiophenone dimethyl acetal | 180 mg (1 mmol) | 1.0 |

| Aryl iodide or triflate | 1.2 mmol | 1.2 |

| Pd(OAc)₂ | 4.5 mg (0.02 mmol) | 0.02 |

| P(o-tol)₃ | 12.2 mg (0.04 mmol) | 0.04 |

| Triethylamine | 202 mg (2 mmol) | 2.0 |

| Acetonitrile (anhydrous) | 5 mL | - |

Procedure:

-

In a sealed tube under an inert atmosphere, combine Pd(OAc)₂ and P(o-tol)₃ in anhydrous acetonitrile.

-

Add the aryl iodide or triflate, propiophenone dimethyl acetal, and triethylamine.

-

Seal the tube and heat the reaction mixture to 80-100 °C for 16-24 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product is the α-aryl enol ether of propiophenone. This can be hydrolyzed as described in section 3.2, step 9, to yield the α-aryl propiophenone. In some cases, the product of a Heck reaction on an enol ether will be the β-arylated ketone.

-

Purify the final product by column chromatography.

Data Summary and Comparison

The choice of ligand and base is critical for the success of these reactions. The following table summarizes typical conditions and expected outcomes for the α-arylation reaction.

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Notes |

| 1 | Pd(OAc)₂ | SPhos | NaOt-Bu | Toluene | 100 | Good to Excellent | Broad substrate scope for aryl bromides.[18] |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | Good | Milder base, may require longer reaction times.[23] |

| 3 | Pd(OAc)₂ | P(t-Bu)₃ | LHMDS | THF | 80 | Moderate to Good | Effective for some sterically hindered substrates. |

| 4 | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 100 | Moderate | Dppf is a common ligand for cross-coupling. |

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of propiophenone acetals represents a powerful and versatile strategy for the synthesis of a wide range of functionalized propiophenone derivatives. By leveraging the acetal as a protecting group and a precursor to reactive intermediates, chemists can access complex molecular architectures that are of significant interest to the pharmaceutical and materials science industries.[1][4] The protocols outlined in this guide provide a solid foundation for researchers to explore these transformations. Future research in this area will likely focus on the development of more active and general catalyst systems that can operate under milder conditions, as well as the expansion of the substrate scope to include more challenging coupling partners. The use of nickel catalysis as a more sustainable alternative to palladium is also an area of growing interest.[10][11][12]

References

-

Zhou, T., & Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology. [Link]

-

Various Authors. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]

-

Zhou, T., & Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]

-

Various Authors. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]

-

Zhou, T., & Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). [Link]

-

Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]

-

Various Authors. (n.d.). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed. [Link]

-

Various Authors. (2025). Palladium-Catalysed Carbonylative α-Arylation of Acetone and Acetophenones to 1,3-Diketones. ResearchGate. [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. [Link]

-

Various Authors. (n.d.). An intramolecular Heck reaction of enol ethers involving β-alkoxyl elimination followed by the β-hydride elimination process: access to (Z)-ortho-formyl/keto-cinnamates. Chemical Communications (RSC Publishing). [Link]

-

Various Authors. (n.d.). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. ACS Publications. [Link]

-

Various Authors. (n.d.). Assisted Tandem Pd Catalysis Enables Regiodivergent Heck Arylation of Transiently Generated Substituted Enol Ethers. JACS Au - ACS Publications. [Link]

-

Various Authors. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. PMC. [Link]

-

Various Authors. (n.d.). Magnetically Separable Pd Catalyst for Carbonylative Sonogashira Coupling Reactions for the Synthesis of α,β-Alkynyl Ketones. Organic Letters - ACS Publications. [Link]

-

Various Authors. (n.d.). Sequential Sonogashira coupling/ADH ketone reduction. ResearchGate. [Link]

-

Various Authors. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]

-

Various Authors. (n.d.). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. PMC. [Link]

-

Various Authors. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Various Authors. (2025). Heck Reactions of α‐ or β‐Substituted Enol Ethers with Aryl Bromides Catalysed by a Tetraphosphane/Palladium Complex – Direct Access to Acetophenone or 1‐Arylpropanone Derivatives. ResearchGate. [Link]

-

Various Authors. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters - ACS Publications. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

Various Authors. (n.d.). Catalytic Enantioselective [4+2] Cycloadditions of Salicylaldehyde Acetals with Enol Ethers. ResearchGate. [Link]

-

RojasLab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. [Link]

-

PrepChem.com. (n.d.). Synthesis of propiophenone. [Link]

-

Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

Various Authors. (n.d.). Palladium Catalyzed C(sp3)-H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group. ResearchGate. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Various Authors. (n.d.). A Detailed Study of Acetate-Assisted C–H Activation at Palladium(IV) Centers. Journal of the American Chemical Society. [Link]

-

Doucet, H., & Hierso, J.-C. (2007). Palladium coupling catalysts for pharmaceutical applications. PubMed. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- Google Patents. (n.d.). US4172097A - Production of propiophenone.

-

Various Authors. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

-

European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1. Googleapis.com. [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

-

Vaia. (n.d.). Show how the following ketones might be synthesized from the indicated acids, using any necessary reagents. [Link]

-

Various Authors. (n.d.). Green catalytic synthesis of acetophenone 1,3-propandiol ketal. ResearchGate. [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

-

Various Authors. (n.d.). General palladium-catalyzed cross coupling of cyclopropenyl esters. RSC Publishing. [Link]

-

Various Authors. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]

-

Various Authors. (n.d.). ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. nobelprize.org [nobelprize.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Palladium coupling catalysts for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4172097A - Production of propiophenone - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. vaia.com [vaia.com]

- 10. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. An intramolecular Heck reaction of enol ethers involving β-alkoxyl elimination followed by the β-hydride elimination process: access to (Z)-ortho-formyl/keto-cinnamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 19. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 22. Heck Reaction [organic-chemistry.org]

- 23. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]

Application Note & Protocol: Selective Acetalization of 4-oxo-4-phenylbutanal with 1,3-Propanediol

Abstract

This document provides a comprehensive guide for the selective acetalization of the aldehydic carbonyl group in 4-oxo-4-phenylbutanal using 1,3-propanediol. This procedure is a critical step in multistep organic synthesis, serving to protect the more reactive aldehyde functionality while leaving the ketone available for subsequent transformations.[1][2] We will delve into the mechanistic underpinnings of this acid-catalyzed reaction, provide a detailed, step-by-step experimental protocol, and discuss the rationale behind key procedural choices, ensuring a reproducible and high-yielding outcome for researchers in organic and medicinal chemistry.

Introduction: The Principle of Chemoselective Protection

In the synthesis of complex organic molecules, it is often necessary to differentiate between functional groups of similar reactivity. The selective protection of one functional group allows for chemical modifications to be carried out on another part of the molecule without unintended side reactions.[3] Acetals and ketals are among the most common and effective protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic conditions and their facile removal under acidic conditions.[1][2][4]

The substrate, 4-oxo-4-phenylbutanal, possesses both an aldehyde and a ketone. Aldehydes are generally more electrophilic and thus more reactive towards nucleophiles than ketones. This inherent difference in reactivity allows for the selective protection of the aldehyde as an acetal in the presence of the ketone. The reaction with a diol, such as 1,3-propanediol, is particularly advantageous as it forms a stable cyclic acetal, a 1,3-dioxane, which is entropically favored over the formation of an acyclic acetal.[5][6]

Reaction Mechanism and Rationale

The formation of a cyclic acetal from an aldehyde and a diol is a reversible reaction that is typically catalyzed by an acid.[7][8] The role of the acid catalyst is to protonate the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl groups of 1,3-propanediol.

The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the aldehyde's carbonyl oxygen, forming a resonance-stabilized oxonium ion.[7]

-

Nucleophilic Attack: A hydroxyl group from the 1,3-propanediol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to another base (e.g., the solvent or another molecule of the diol).

-

Formation of a Hemiacetal: This initial adduct is a hemiacetal.

-

Protonation of the Hemiacetal Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, preparing it to leave as a water molecule.

-

Elimination of Water: The departure of a water molecule, a good leaving group, results in the formation of a resonance-stabilized carbocation.

-

Intramolecular Cyclization: The second hydroxyl group of the 1,3-propanediol attacks the carbocation in an intramolecular fashion.

-

Deprotonation: The final step involves the removal of a proton from the newly formed oxonium ion to regenerate the acid catalyst and yield the cyclic acetal product.

To drive the equilibrium towards the formation of the acetal, the water generated during the reaction must be removed.[8] A common method to achieve this is by azeotropic distillation with a suitable solvent, such as toluene, using a Dean-Stark apparatus.[6]

Caption: Acid-catalyzed mechanism of cyclic acetal formation.

Experimental Protocol

This protocol outlines the procedure for the acetalization of 4-oxo-4-phenylbutanal with 1,3-propanediol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-oxo-4-phenylbutanal | ≥95% | Commercially Available | |

| 1,3-Propanediol | ≥98% | Commercially Available | |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ≥98.5% | Commercially Available | Acid catalyst |

| Toluene | Anhydrous | Commercially Available | Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | For neutralization | |

| Brine (Saturated NaCl Solution) | Prepared in-house | For washing | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent | |

| Diethyl Ether | ACS Grade | Commercially Available | For extraction |

| Hexane | ACS Grade | Commercially Available | For chromatography |

| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |

Equipment

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

NMR spectrometer

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-oxo-4-phenylbutanal (e.g., 5.0 g, 1.0 eq).

-

Add toluene (100 mL) to dissolve the starting material.

-

Add 1,3-propanediol (1.2-1.5 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

-

Assemble the flask with a Dean-Stark apparatus and a condenser.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap.

-

The reaction progress can also be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, being less polar than the starting material, will have a higher Rf value.

-

The reaction is typically complete within 2-4 hours, or when no more water is collected in the Dean-Stark trap.

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acid catalyst.[9]

-

Separate the organic layer.

-

Wash the organic layer with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.[10][11]

-

A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3).

-

Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(2-(phenylcarbonyl)ethyl)-1,3-dioxane as a colorless to pale yellow oil.

-

Caption: Workflow for the acetalization procedure.

Characterization

The structure of the final product, 2-(2-(phenylcarbonyl)ethyl)-1,3-dioxane, should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the ethyl chain, the methine proton of the acetal, and the methylene protons of the 1,3-dioxane ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbon of the ketone, the acetal carbon, and the carbons of the aromatic ring and the aliphatic chain.

-

Mass Spectrometry (MS): This will provide the molecular weight of the product, confirming its identity.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key checkpoints:

-

Reaction Monitoring: Continuous monitoring by TLC allows for the real-time assessment of the reaction's progress, preventing incomplete reactions or the formation of byproducts due to prolonged reaction times.

-

Effective Water Removal: The use of a Dean-Stark apparatus is a well-established and reliable method for driving the reaction to completion.[6]

-

Neutralization Step: The neutralization of the acid catalyst is crucial to prevent the hydrolysis of the newly formed acetal during the aqueous workup.[9]

-

Spectroscopic Confirmation: The final product's identity and purity are unequivocally confirmed by NMR and MS, providing a definitive validation of the synthetic procedure.

Conclusion

The described protocol offers a reliable and efficient method for the chemoselective protection of the aldehyde in 4-oxo-4-phenylbutanal as a 1,3-dioxane. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can achieve high yields of the desired protected intermediate, enabling further synthetic manipulations of the ketone functionality. This application note serves as a practical guide for scientists engaged in organic synthesis and drug development.

References

-

Wikipedia. Protecting group. [Link]

-

Li, G., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

-

Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]

-

OChemPal. (2019). acetals and ketals as protecting groups. YouTube. [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]

-

Wikipedia. Acetal. [Link]

-

MDPI. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. [Link]

- Google Patents.

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

Royal Society of Chemistry. (2021). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry. [Link]

- Google Patents. US4423238A - Process for purifying acetals.

-

Lisa Nichols. (2022). Column Chromatography. YouTube. [Link]

-

ResearchGate. (2008). Acetal reaction in separation of 1,3-propanediol by coupling method of reaction-extraction. [Link]

-

Royal Society of Chemistry. (2019). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry. [Link]

-

ResearchGate. (2011). Dithioacetalization of carbonyl compounds under catalyst-free condition. [Link]

-

Beilstein Journals. (2014). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

Organic Chemistry Portal. (2019). Acetal synthesis by acetalization or ring closure. [Link]

-

Reddit. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?[Link]

-

Michael Leonard. (2013). Acetal Formation and Hydrolysis. YouTube. [Link]

-

Chemistry LibreTexts. (2023). B. Column Chromatography. [Link]

-

MDPI. (2017). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

- Google Patents.

-

ESA-IPB. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

PMC. (2024). Progress in 1,3-propanediol biosynthesis. [Link]

-

ResearchGate. (2022). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. [Link]

-

ResearchGate. (2015). Reactive Extraction of 1,3-Propanediol with Aldehydes in the Presence of a Hydrophobic Acidic Ionic Liquid as a Catalyst. [Link]

-

PMC. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]

-

ResearchGate. (2015). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. [Link]

-

ResearchGate. (2021). Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde. [Link]

-

MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

PubMed. (2006). NMR spectroscopic structure elucidation of the products of the reaction of 3-(3-aryl-3-oxopropenyl)- chromen-4-ones with 1,2-phenylenediamine. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Acetal - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Purity Synthesis of Acetal-Protected Propiophenones

Abstract

This application note details a robust, two-phase protocol for the synthesis of acetal-protected propiophenones, a critical scaffold in the development of phenylpropanoid-class pharmaceuticals (e.g., ephedrine analogues, bupropion derivatives). The workflow integrates a regioselective Friedel-Crafts acylation to construct the propiophenone core, followed by a high-yield acetalization step to mask the carbonyl functionality. This guide emphasizes process safety, impurity control, and scalability, providing a self-validating system for researchers in drug discovery.

Phase 1: The "Build" — Friedel-Crafts Acylation

Principle & Mechanism

The synthesis begins with the electrophilic aromatic substitution of benzene (or substituted benzene) using propionyl chloride. Unlike alkylation, acylation is preferred for drug development because it prevents poly-substitution (the product is deactivated) and avoids carbocation rearrangement.

Critical Mechanistic Insight:

The reaction requires slightly more than one equivalent of Lewis Acid (

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of Friedel-Crafts acylation showing the critical intermediate complex that necessitates stoichiometric catalyst loading.

Experimental Protocol

Reagents:

-

Benzene (or derivative): 1.0 equiv (Solvent/Reagent)

-

Propionyl Chloride: 1.1 equiv

-

Aluminum Chloride (

), anhydrous: 1.2 equiv -

Dichloromethane (DCM): Solvent (if benzene is not used as solvent)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

-

Catalyst Suspension: Charge the flask with anhydrous

and dry DCM under an inert atmosphere ( -

Acylium Generation: Add propionyl chloride dropwise to the suspension. Observation: The mixture will homogenize slightly as the acylium complex forms.

-

Substrate Addition: Add the aromatic substrate (benzene) dropwise over 30 minutes, maintaining internal temperature <10°C.

-

Why? Controlling exotherm prevents the formation of "tars" and polymeric byproducts.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 9:1 Hexane/EtOAc).

-

Quench (CRITICAL SAFETY): The reaction mixture contains the stable Ketone-

complex. Pour the reaction mixture slowly onto a slurry of Ice and conc. HCl .-

Warning: Never add water to the reaction flask; the violent hydrolysis of residual

can cause an eruption.

-

-

Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with saturated

(to remove acid traces), then Brine. Dry over -

Purification: Distillation under reduced pressure is recommended for high purity (>98%).

Phase 2: The "Shield" — Acetal Protection

Principle

Ketones are susceptible to nucleophilic attack (e.g., by Grignard reagents).[2] To perform subsequent chemistry on the aromatic ring or side chain without affecting the carbonyl, it must be protected as a cyclic acetal (1,3-dioxolane).

Methodology Choice: We utilize the Dean-Stark method for scalability. This reversible reaction is driven to completion by the physical removal of water.

Experimental Workflow (DOT Visualization)

Figure 2: Workflow for the protection of propiophenone using azeotropic distillation.

Experimental Protocol

Reagents:

-

Propiophenone (from Phase 1): 1.0 equiv

-

Ethylene Glycol: 1.5 equiv

-

p-Toluenesulfonic acid (pTSA) monohydrate: 0.05 equiv (Catalyst)

-

Toluene: Solvent (0.5 M concentration)[3]

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Combine propiophenone, ethylene glycol, pTSA, and toluene.

-

Reflux: Heat the mixture to vigorous reflux (approx. 110°C). Toluene and water will azeotrope into the trap. Water is denser and will settle at the bottom; toluene returns to the flask.

-

Endpoint: Continue reflux until the theoretical volume of water is collected (approx. 18 mL per mole of ketone) and no new droplets form (typically 4–6 hours).

-

Workup: Cool to room temperature. Wash the toluene solution with saturated

(to neutralize pTSA) and then water. -

Isolation: Dry the organic layer over

and evaporate the solvent. The resulting oil is the 2-ethyl-2-phenyl-1,3-dioxolane .

Analytical Validation (QC)

To ensure the integrity of the "acetal-protected" status, compare the spectral data against the starting ketone.

| Feature | Propiophenone (Starting Material) | Acetal-Protected Product | Interpretation |

| IR Spectrum | Strong peak at ~1685 | Absent | Disappearance confirms protection. |

| 1H NMR | Triplet ~1.2 ppm, Quartet ~2.9 ppm | Triplet ~0.8 ppm, Quartet ~1.8 ppm | Ethyl group shifts upfield due to loss of carbonyl anisotropy. |

| 1H NMR (Acetal) | N/A | Multiplet ~3.7–4.0 ppm (4H) | Diagnostic signal for the ethylene glycol backbone (-O-CH2-CH2-O-). |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Moisture in | Use fresh, anhydrous |

| Incomplete Protection (Phase 2) | Water remaining in system | Ensure Dean-Stark trap is functioning. Use dry toluene. Increase reflux time. |

| Hydrolysis during workup | Acidic conditions | Acetals are acid-labile. Ensure all workup solutions for Phase 2 are basic (NaHCO3) or neutral. |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Friedel-Crafts and Acetalization).

-

Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006 . (Authoritative guide on acetal stability and deprotection).

-

Organic Chemistry Portal. Friedel-Crafts Acylation. (Mechanism and recent catalyst variations).[4][5][6]

-